molecular formula C12H15N3 B13626253 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13626253
M. Wt: 201.27 g/mol
InChI Key: PSZVUTBAYNRKJR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1187767-11-8) is a pyrazole derivative with a molecular weight of 201.27 g/mol and a purity of ≥98% . The compound features a pyrazole core substituted with a 3,5-dimethylphenyl group at position 3, a methyl group at position 4, and an amine at position 5 (Figure 1).

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-4-8(2)6-10(5-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

PSZVUTBAYNRKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C(=NN2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with 4-methyl-3-oxobutanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include pyrazole derivatives with variations in substituents on the aryl ring, pyrazole core, or amine group. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine 3: 3,5-Dimethylphenyl; 4: Methyl; 5: NH2 201.27 Rigid aromatic system, potential H-bond donor
MK6 (1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide) 3: 3,5-Dimethylphenyl; 5: Carboxamide 335.39 Enhanced polarity due to carboxamide; increased solubility in polar solvents
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) 3: 3,5-Dimethoxyphenyl; 1: Urea linkage 247.29 Urea group improves H-bonding capacity; potential for supramolecular assembly
5j (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide) 5: Cyclohexyl; 3: Carboxamide 596.25 Bulky tert-butyl and sulfonyl groups enhance steric hindrance
Therapeutic Potential
  • Antipyretic and Anti-inflammatory Activity : Analogues with diaryl substituents (e.g., 3,5-diphenylpyrazoles) show significant activity in rodent models .
  • Platelet Antiaggregation : Urea-linked pyrazoles (e.g., MK13) inhibit platelet aggregation via thromboxane A2 receptor antagonism .

Biological Activity

3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring substituted with a 3,5-dimethylphenyl group and a methyl group at the 4-position. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : Approximately 217.29 g/mol
  • CAS Number : 514816-02-5

Biological Activity

The biological activity of 3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine has been investigated in various studies, revealing its potential as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

Research indicates that pyrazole compounds, including 3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine, can act as enzyme inhibitors. For instance, similar compounds have shown inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACOX-10.05
Compound BLOX0.03
3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amineTBDTBDTBD

Study on Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated significant anti-inflammatory activity through COX inhibition. The results indicated that modifications on the pyrazole ring could enhance potency and selectivity towards COX enzymes .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding interactions of 3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine with various receptors. For example, docking simulations with prostaglandin reductase (PTGR2) showed promising binding affinities, suggesting potential inhibitory action against this target .

The mechanism of action for 3-(3,5-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine likely involves:

  • Binding to Active Sites : The compound may bind to the active sites of enzymes or receptors, preventing substrate access or receptor activation.
  • Modulation of Signaling Pathways : By inhibiting key enzymes in inflammatory pathways, this compound could reduce inflammation and related symptoms.

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